7-Chloro-1H-indole-4-carbaldehyde
Overview
Description
7-Chloro-1H-indole-4-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
Indole derivatives, including 7-Chloro-1H-indole-4-carbaldehyde, are important types of molecules and natural products that play a main role in cell biology . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis
The molecular weight of 7-Chloro-1H-indole-4-carbaldehyde is 179.603 . The IUPAC Standard InChI is InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H .Chemical Reactions Analysis
Indole-4-carboxaldehyde participates in the synthesis of arcyriacyanin A . Synthesis of 4-indole-4-carboxaldehyde has been reported . Intramolecular Friedel-Crafts (FC) acylation of indole-4-carboxaldehyde has been reported .Physical And Chemical Properties Analysis
The melting point of 7-Chloro-1H-indole-4-carbaldehyde is 87-91 °C (lit.) . The SMILES string is [H]C(=O)c1cccc2cc[nH]c12 .Scientific Research Applications
Enantioselective Synthesis of Indoles
The cascade synthesis approach for enantioselective synthesis of 1,7-annulated indoles highlights the importance of chloro substituent at the C-3 position of indole derivatives. This methodology employs iminium-enamine activation using a diphenylprolinol silyl ether catalyst, allowing for the synthesis of 3-chloro-1H-indole-7-carbaldehyde derivatives with high yields and enantioselectivities. These compounds exhibit fluorescence properties and contain functional groups conducive to further synthetic transformations, offering a pathway to diverse indole-based structures with potential application in materials science and pharmaceutical research (Giardinetti et al., 2015).
Synthesis of Indoloquinones
The Dakin oxidation of indole-7-carbaldehydes has been utilized for the synthesis of indoloquinones, a class of compounds known for their biological activities. This process involves the use of hydrogen peroxide and hydrochloric acid, leading to the formation of 6-methoxy-4,7-indoloquinones from 4,6-dimethoxyindole-7-carbaldehydes. The method allows for structural variation through functionalities at C2 and C3, demonstrating the versatility of indole-7-carbaldehydes in synthesizing complex indole derivatives (Alamgir et al., 2008).
Spectroscopic and DFT Studies of Indole Derivatives
A comprehensive study involving the synthesis, structural analysis, and characterization of novel indole derivatives has been conducted. These derivatives were examined through NMR, FT-IR, UV-Visible spectroscopy, and X-ray diffraction (XRD) studies, alongside density functional theory (DFT) analysis. This research underscores the significance of indole derivatives in various fields, including nonlinear optical (NLO) applications, by providing detailed insights into their molecular structures and properties (Tariq et al., 2020).
Palladium-Catalyzed Functionalization of Indoles
The synthesis and functionalization of indoles through palladium-catalyzed reactions have been extensively reviewed, reflecting on the indole nucleus as a cornerstone in the development of biologically active compounds. This review encapsulates the evolution and current state of methodologies for indole synthesis and functionalization, highlighting the role of palladium catalysis in facilitating complex organic transformations. This body of work illustrates the pivotal role of indole derivatives in synthetic organic chemistry, with implications for pharmaceutical development and materials science (Cacchi & Fabrizi, 2005).
Safety And Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
7-chloro-1H-indole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6(5-12)7-3-4-11-9(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPJTYUCHCYLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694630 | |
Record name | 7-Chloro-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-indole-4-carbaldehyde | |
CAS RN |
1167055-37-9 | |
Record name | 7-Chloro-1H-indole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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